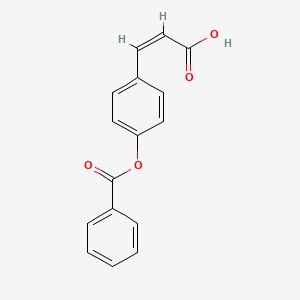

P-Hydroxycinnamic acid, benzoate

Description

Overview of Phenylpropanoid and Benzoic Acid Derivatives in Biological Systems

Phenylpropanoids and benzoic acid derivatives are two major classes of plant secondary metabolites that are synthesized through the shikimate pathway. nih.govnih.gov This pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. nih.gov Phenylpropanoids, characterized by a C6-C3 carbon skeleton, are derived from the amino acid phenylalanine. wikipedia.orgresearchgate.net They serve as precursors for a vast array of compounds, including lignins, flavonoids, and, notably, hydroxycinnamic acids. nih.govwikipedia.org These compounds play fundamental roles in plant defense against pathogens and UV radiation, as well as contributing to structural integrity. loreal.comaltmeyers.org

Benzoic acid derivatives, on the other hand, possess a C6-C1 structure and are also products of the shikimate pathway, often formed through the degradation of the side chain of cinnamic acid derivatives. nih.gov Both phenylpropanoids and benzoic acid derivatives are integral components of the human diet, found in a wide variety of fruits, vegetables, grains, and beverages. researchgate.netnih.gov Their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, have garnered significant scientific interest. nih.govplos.org

Classification and Structural Characteristics of Key Hydroxycinnamic Acids

Hydroxycinnamic acids are a prominent subgroup of phenylpropanoids, distinguished by a phenyl ring substituted with a hydroxyl group and an acrylic acid side chain. wikipedia.orgresearchgate.net The number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring lead to a variety of these compounds. researchgate.net The most common and well-researched hydroxycinnamic acids include:

p-Coumaric acid (4-hydroxycinnamic acid): This is one of the most prevalent hydroxycinnamic acids and serves as a key precursor for the synthesis of other phenolic compounds. nih.govbenthamscience.comcaymanchem.com It is found in a wide array of plants, including cereals, fruits, and vegetables. benthamscience.comwikipedia.org

Ferulic acid (4-hydroxy-3-methoxycinnamic acid): A derivative of caffeic acid, ferulic acid is abundant in the cell walls of plants like grains, coffee, and apples. wikipedia.orgmedicalnewstoday.com It is known for its potent antioxidant properties. medicalnewstoday.comhealthline.com

Caffeic acid (3,4-dihydroxycinnamic acid): Found in all plants, caffeic acid is a central intermediate in the biosynthesis of lignin (B12514952). wikipedia.orgnih.gov It is recognized for its antioxidant and anti-inflammatory activities. medicalnewstoday.comwebmd.comhealthline.com

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid): This acid is commonly found in spices, fruits, and cereals and is noted for its antioxidant and anti-inflammatory capabilities. nih.govnih.govsemanticscholar.org

These acids often exist in conjugated forms, such as esters or amides, which can influence their bioavailability and biological activity. nih.gov

Table 1: Key Hydroxycinnamic Acids and Their Structural Features

| Compound Name | Parent Structure | Substituents on Phenyl Ring |

| p-Coumaric acid | Cinnamic acid | 4-hydroxyl |

| Caffeic acid | Cinnamic acid | 3,4-dihydroxyl |

| Ferulic acid | Cinnamic acid | 4-hydroxyl, 3-methoxyl |

| Sinapic acid | Cinnamic acid | 4-hydroxyl, 3,5-dimethoxyl |

Historical and Contemporary Academic Research Perspectives on Hydroxycinnamic Acid Metabolism and Derivatization

Historically, research on hydroxycinnamic acids focused on their roles in plant biochemistry, particularly in lignin formation and plant defense mechanisms. The recognition of their presence in the human diet spurred investigations into their metabolic fate and potential health benefits. Early studies concentrated on identifying and quantifying these compounds in various food sources.

Contemporary research has shifted towards understanding the intricate metabolic pathways of hydroxycinnamic acids in humans, including their absorption, metabolism by gut microbiota, and the formation of various derivatives. nih.gov There is a growing interest in the synthesis of novel hydroxycinnamic acid derivatives, including benzoates, to enhance their therapeutic potential. nih.govmdpi.com Modern analytical techniques have enabled the identification of numerous metabolites, revealing a complex interplay between dietary intake and the resulting bioactive compounds in the body. nih.gov Current studies are also exploring the synergistic effects of these compounds with other phytochemicals and their potential applications in the pharmaceutical and cosmetic industries. nih.govnih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

75175-10-9 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

(Z)-3-(4-benzoyloxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C16H12O4/c17-15(18)11-8-12-6-9-14(10-7-12)20-16(19)13-4-2-1-3-5-13/h1-11H,(H,17,18)/b11-8- |

InChI Key |

KOKUTEOWSHGSAQ-FLIBITNWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Intrinsic Biosynthetic Pathways of P Hydroxycinnamic Acids

Ubiquitous Distribution in the Plant Kingdom and Associated Biological Matrices

P-hydroxycinnamic acids and their esters are found in various parts of plants and play multiple biological roles. nih.govx-mol.com They are rarely found in their free form in plants; instead, they are typically covalently linked to other molecules like polysaccharides and lignin (B12514952). researchgate.netresearchgate.net

P-hydroxycinnamic acids, particularly ferulic acid and p-coumaric acid, are key components of the cell walls of many plants, especially in grasses and other commelinid monocots. frontiersin.orgnih.govresearchgate.net They are often ester-linked to polysaccharides such as arabinoxylans and pectins, and can also be found ether-linked to lignin. tandfonline.commorressier.comresearchgate.netfrontiersin.org This cross-linking of cell wall polymers by p-hydroxycinnamic acids, particularly through the formation of dehydrodimers of ferulic acid, enhances the rigidity and strength of the plant cell wall. tandfonline.comresearchgate.nettandfonline.comnih.gov

The two most abundant phenolic esters in the cell walls of grasses are derived from ferulic acid and p-coumaric acid. frontiersin.orgnih.gov Ferulic acid has a greater tendency to undergo oxidative coupling, which allows for the cross-linking of glucuronoarabinoxylan chains or the introduction of ester bonds into lignin polymers. frontiersin.orgnih.gov In grass cell walls, p-coumarate esters are abundant in lignin, while ferulate esters are primarily associated with polysaccharides. morressier.comnih.gov It is believed that p-coumaric acid is incorporated into the cell wall as a conjugate with monolignols, particularly sinapyl alcohol. nih.gov

Table 1: Association of p-Hydroxycinnamic Acids with Plant Cell Wall Polymers

| p-Hydroxycinnamic Acid | Associated Polymer | Type of Linkage | Significance |

|---|---|---|---|

| Ferulic Acid | Polysaccharides (Arabinoxylans, Pectins) | Ester | Cross-linking of polysaccharide chains, increasing cell wall rigidity. tandfonline.comresearchgate.net |

| Ferulic Acid | Lignin | Ester, Ether | Incorporation into the lignin polymer, contributing to cell wall structure. researchgate.netmorressier.com |

| p-Coumaric Acid | Lignin | Ester | Facilitates lignin polymerization. nih.gov |

| p-Coumaric Acid | Polysaccharides | Ester | Contributes to cell wall structure. morressier.com |

P-hydroxycinnamic acids are widely present in a variety of foods derived from plants. mdpi.com They are found in fruits, vegetables, cereals, and beverages. acs.orgnih.gov

Fruits: High concentrations of p-hydroxycinnamic acids can be found in the outer parts of ripe fruits. tuscany-diet.net Caffeic acid is the most abundant hydroxycinnamic acid in many fruits, including blueberries, cranberries, blackberries, apples, plums, and peaches, representing 75-100% of the total hydroxycinnamates. nih.govtuscany-diet.net p-Coumaric acid is found in high amounts in sweet cherries, plums, blueberries, and cranberries. tuscany-diet.net Apples contain significant amounts of chlorogenic acid, a caffeic acid ester, which can make up to 87% of the total p-hydroxycinnamic acid content. nih.gov

Vegetables: Eggplant is a particularly rich source of p-coumaric acid. tuscany-diet.net Other vegetables containing p-hydroxycinnamic acids include broccoli, asparagus, carrots, lettuce, and potatoes. tuscany-diet.net

Cereals: Ferulic acid is the most abundant hydroxycinnamic acid in cereals like wheat, barley, rice, and oats. frontiersin.orgnih.govtuscany-diet.net In wheat grain, ferulic acid can constitute up to 90% of the total polyphenols and is primarily located in the outer layers, such as the bran. tuscany-diet.net

Beverages: Coffee is a significant source of caffeic acid, largely in the form of chlorogenic acid. tuscany-diet.net

Table 2: Major p-Hydroxycinnamic Acids in Selected Food Sources

| Food Source | Predominant p-Hydroxycinnamic Acid(s) |

|---|---|

| Apples | Chlorogenic acid (caffeic acid ester) nih.gov |

| Berries (Blueberries, Cranberries, Blackberries) | Caffeic acid, p-Coumaric acid nih.govtuscany-diet.net |

| Cherries | p-Coumaric acid tuscany-diet.net |

| Eggplant | p-Coumaric acid tuscany-diet.net |

| Cereals (Wheat, Barley, Oats) | Ferulic acid frontiersin.orgtuscany-diet.net |

| Coffee | Caffeic acid (as chlorogenic acid) tuscany-diet.net |

The distribution of p-hydroxycinnamic acids can be specific to certain tissues and organs within a plant. For instance, in cereal grains, ferulic acid is predominantly found in the bran. tandfonline.com Maize bran is a particularly rich source of ferulic acid, containing about 3.1% (w/w). tandfonline.comresearchgate.nettandfonline.comnih.gov

Sinapic acid and its esters are abundantly found in various parts of plants from the Brassica family, including rapeseed and mustard seeds. nih.govdntb.gov.uamdpi.com The concentration of sinapic acid esters, mainly sinapine, is generally higher than that of free sinapic acid in these plants. nih.gov

Endogenous Biosynthetic Routes within Plants

The biosynthesis of p-hydroxycinnamic acids in plants is a multi-step process that begins with primary metabolites and proceeds through two major pathways: the shikimate pathway and the phenylpropanoid pathway. wikipedia.orgresearchgate.net

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. nih.govnih.govwikipedia.org This pathway is not present in mammals. wikipedia.org It starts with the condensation of phosphoenolpyruvate (B93156) (PEP) from the glycolysis pathway and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.govoup.com

This initial reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate. nih.gov Through a series of seven enzymatic reactions, this compound is converted to chorismate, which serves as a crucial branch point intermediate. nih.govnih.gov From chorismate, the pathway branches to produce the three aromatic amino acids. nih.govwikipedia.org Phenylalanine and tyrosine are the direct precursors for the phenylpropanoid pathway, which leads to the synthesis of p-hydroxycinnamic acids. nih.govwikipedia.org

The phenylpropanoid pathway is responsible for the biosynthesis of a vast array of plant secondary metabolites derived from phenylalanine and tyrosine. researchgate.net This pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. wikipedia.orgnih.gov Some plants, particularly monocots, can also utilize tyrosine to synthesize p-coumaric acid directly through the action of tyrosine ammonia-lyase (TAL). wikipedia.orgresearchgate.net

Following the formation of cinnamic acid, a series of hydroxylation and methylation reactions occur. Cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to cinnamic acid, producing p-coumaric acid. nih.govfrontiersin.org This is a key step in the formation of p-hydroxycinnamic acids.

From p-coumaric acid, the pathway can diverge to produce other hydroxycinnamic acids. For example, the addition of a hydroxyl group to p-coumaric acid yields caffeic acid. wikipedia.org Subsequent methylation of caffeic acid by caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) and caffeic acid O-methyltransferase (COMT) leads to the formation of ferulic acid. researchgate.net Further hydroxylation and methylation of ferulic acid can produce 5-hydroxyferulic acid and sinapic acid. wikipedia.org

The p-hydroxycinnamic acids are then activated by the formation of a thioester bond with coenzyme A (CoA), a reaction catalyzed by 4-coumarate:CoA ligase (4CL). nih.gov These activated p-coumaroyl-CoA molecules are the precursors for a wide range of natural products, including flavonoids, stilbenes, and lignols (the precursors to lignin). wikipedia.orgresearchgate.net

The Phenylpropanoid Pathway: Sequential Enzymatic Conversions

Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL) Deamination

The inaugural and rate-limiting step of the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. rsc.orgrsc.orgtaylorandfrancis.com This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . rsc.orgrsc.org PAL is a key regulatory point that channels carbon from primary metabolism (amino acid synthesis) into secondary metabolism. rsc.org The activity of PAL can be influenced by various environmental stimuli, both biotic and abiotic. taylorandfrancis.com

In certain plants, particularly grasses, a related enzyme, Tyrosine Ammonia-Lyase (TAL) , can directly convert L-tyrosine to p-coumaric acid (4-hydroxycinnamic acid). researchgate.nettaylorandfrancis.com Some enzymes exhibit bifunctionality, acting as Phenylalanine/Tyrosine Ammonia-Lyase (PTAL), capable of deaminating both phenylalanine and tyrosine. mdpi.com This provides an alternative entry point into the phenylpropanoid pathway. In potato roots, both PAL and TAL activities have been observed to increase in response to nematode infection. brill.com

Cinnamate (B1238496) 4-Hydroxylase (C4H) and p-Coumarate 3-Hydroxylase (C3H) Activities

Following the formation of trans-cinnamic acid, the next key step is its hydroxylation at the C4 position of the aromatic ring to produce p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. nih.govwikipedia.orgplos.org C4H is a crucial enzyme as p-coumaric acid is a precursor for a wide variety of metabolites. plos.org In soybean, four distinct C4H genes have been identified. plos.org

Further hydroxylation can occur at the C3 position of the aromatic ring. p-Coumarate 3-Hydroxylase (C3H) , another cytochrome P450 enzyme, catalyzes the 3'-hydroxylation of p-coumaric esters, leading to the formation of caffeic acid and lignin monomers. uniprot.orgpnas.org The downregulation of C3H in poplar has been shown to significantly alter lignin structure. nih.govfrontiersin.org Interestingly, a bifunctional peroxidase with C3H activity has been identified, providing a parallel route for the conversion of 4-coumarate to caffeate. frontiersin.orgmtroyal.ca

Caffeic Acid O-Methyltransferase (COMT) and Ferulic 5-Hydroxylase (F5H) Involvement

Subsequent modifications of the hydroxylated cinnamic acid derivatives often involve methylation. Caffeic Acid O-Methyltransferase (COMT) is a key enzyme that catalyzes the methylation of caffeic acid to produce ferulic acid. nih.govfrontiersin.orgnih.gov This methylation is crucial for the biosynthesis of specific lignin monomers, particularly syringyl-lignin. nih.govresearchgate.net

Another important hydroxylase in this pathway is Ferulic 5-Hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. oup.comnih.gov F5H catalyzes the hydroxylation of ferulic acid derivatives, such as coniferaldehyde (B117026) and coniferyl alcohol, which is a rate-limiting step in the biosynthesis of syringyl lignin. nih.govnih.govresearchgate.net The expression of F5H is critical in determining the monomer composition of lignin. nih.govfrontiersin.org

Role of 4-Coumarate-CoA Ligase (4CL) in Acyl-CoA Thioester Formation

To channel the various hydroxycinnamic acids into downstream pathways, they must be activated to their corresponding coenzyme A (CoA) thioesters. This activation is catalyzed by 4-Coumarate-CoA Ligase (4CL) . nih.govnih.govresearchgate.net 4CL is a pivotal enzyme as it sits (B43327) at a branch point, providing the activated precursors for the biosynthesis of a wide array of natural products, including lignin and flavonoids. nih.govresearchgate.net Different isoforms of 4CL exist in plants, and they can exhibit distinct but overlapping roles in phenylpropanoid metabolism. nih.govoup.com For instance, in Arabidopsis, four isoforms of 4CL have been identified with varying substrate specificities and expression patterns. nih.gov

Biosynthesis of Hydroxybenzoic Acid Derivatives and Their Interconnections with Hydroxycinnamic Acids

Benzoic acid and its hydroxylated derivatives, which are essential precursors for the "benzoate" portion of the target molecule, are synthesized in plants through pathways that are interconnected with the phenylpropanoid and shikimate pathways. nih.gov

Divergence Pathways from Shikimate and Phenylpropanoid Metabolism

Hydroxybenzoic acids can be formed through several routes. One major pathway involves a divergence from the core phenylpropanoid pathway. Another significant route originates directly from intermediates of the shikimate pathway , the primary pathway for the biosynthesis of aromatic amino acids. nih.govresearchgate.net For example, 3-amino-5-hydroxybenzoic acid (AHBA), a precursor for certain antibiotics, is formed via a variant of the shikimate pathway. nih.gov Similarly, p-hydroxybenzoic acid can be synthesized through the acid-catalyzed dehydration of shikimic acid. google.com

Mechanisms of β-Oxidative and Non-β-Oxidative Benzoate (B1203000) Formation

The conversion of cinnamic acid, a product of the phenylpropanoid pathway, to benzoic acid requires the shortening of its three-carbon side chain by two carbons. This can occur through two primary mechanisms: a β-oxidative pathway and a non-β-oxidative pathway. researchgate.netnih.gov

The β-oxidative pathway is analogous to the catabolism of fatty acids and involves CoA-ester intermediates. nih.govpnas.org The core steps include the conversion of cinnamic acid to cinnamoyl-CoA, followed by hydration, oxidation, and thiolytic cleavage to yield benzoyl-CoA, which is then hydrolyzed to benzoic acid. researchgate.netnih.govpnas.org This entire pathway has been shown to occur in the peroxisomes of plant cells. nih.govpnas.orgresearchgate.net

The non-β-oxidative pathway is a CoA-independent route that proceeds via the side-chain cleavage of the hydrated form of trans-cinnamic acid (3-hydroxy-3-phenylpropanoic acid), with benzaldehyde (B42025) as an intermediate that is subsequently oxidized to benzoic acid. researchgate.net Evidence suggests that both the β-oxidative and non-β-oxidative pathways can contribute to the formation of benzenoid compounds in plants. pnas.org

Key Enzymes in Benzoate Biosynthesis (e.g., 4-hydroxybenzaldehyde (B117250) synthase, 4-hydroxycinnamoyl-CoA hydratase/lyase)

The biosynthesis of benzoate, the other component of p-hydroxycinnamic acid, benzoate, can occur through various pathways in plants and microorganisms. One significant pathway involves the chain-shortening of hydroxycinnamic acids. Key enzymes in this process include 4-hydroxybenzaldehyde synthase and 4-hydroxycinnamoyl-CoA hydratase/lyase.

4-Hydroxybenzaldehyde Synthase (4HBS)

4-hydroxybenzaldehyde synthase is an enzyme that catalyzes the conversion of p-coumaric acid to 4-hydroxybenzaldehyde. uniprot.orgnih.govqmul.ac.uk This enzyme has been identified and characterized in tissue cultures of the vanilla orchid, Vanilla planifolia, where it is involved in the biosynthesis of vanillin (B372448), a key flavor compound. uniprot.orgnih.gov The reaction proceeds non-oxidatively, without the requirement for co-factors, although a thiol reagent is necessary. nih.gov 4HBS is highly specific for its substrate, 4-coumaric acid, and does not act on similar compounds like cinnamic acid, caffeic acid, or sinapic acid. uniprot.orgqmul.ac.uk The enzyme is also referred to as 4-coumarate hydratase/lyase. uniprot.orgqmul.ac.uk

4-Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL)

4-Hydroxycinnamoyl-CoA hydratase/lyase (HCHL) is another crucial enzyme involved in the breakdown of p-hydroxycinnamic acids, leading to the formation of benzoate precursors. This enzyme has been extensively studied in bacteria, particularly in Pseudomonas fluorescens. nih.govexlibrisgroup.comuniprot.org HCHL catalyzes both the hydration of the double bond in the side chain of p-hydroxycinnamoyl-CoA esters and the subsequent cleavage of a two-carbon unit, yielding the corresponding hydroxybenzaldehyde and acetyl-CoA. nih.govuniprot.org

The enzyme is active on several 4-hydroxycinnamoyl-CoA substrates, including 4-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA, converting them to 4-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, and vanillin (4-hydroxy-3-methoxybenzaldehyde), respectively. nih.govuniprot.org It does not, however, act on cinnamoyl-CoA or sinapinoyl-CoA. nih.govexlibrisgroup.com The expression of HCHL from Pseudomonas in hairy root cultures of Datura stramonium has been shown to lead to the accumulation of 4-hydroxybenzoic acid derivatives, demonstrating its role in diverting phenylpropanoid metabolism towards C6-C1 compounds. elsevierpure.comnih.gov

The following table summarizes the key enzymes involved in the biosynthesis of benzoate precursors from p-hydroxycinnamic acids:

| Enzyme | Substrate(s) | Product(s) | Organism(s) |

| 4-Hydroxybenzaldehyde Synthase (4HBS) | p-Coumaric acid | 4-Hydroxybenzaldehyde, Acetate | Vanilla planifolia |

| 4-Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL) | 4-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA | 4-Hydroxybenzaldehyde, 3,4-Dihydroxybenzaldehyde, Vanillin, Acetyl-CoA | Pseudomonas fluorescens |

Synthetic Methodologies and Derivatization Strategies for P Hydroxycinnamic Acid and Its Esters/analogues

Chemical Synthesis Approaches

Traditional chemical synthesis offers robust and high-yield pathways to p-hydroxycinnamic acid and its derivatives. These methods typically involve the construction of the characteristic C6-C3 phenylpropanoid skeleton through various condensation and coupling reactions.

Knoevenagel–Doebner Condensation for p-Hydroxycinnamic Acid Synthesis

The Knoevenagel–Doebner condensation is a cornerstone method for synthesizing p-hydroxycinnamic acid. mdpi.com This reaction typically involves the condensation of p-hydroxybenzaldehyde with malonic acid. nih.govresearchgate.net The classical approach often utilizes pyridine (B92270) as a solvent and an amine catalyst like piperidine (B6355638) or aniline (B41778). nih.govresearchgate.net However, due to the toxicity of these reagents, significant research has focused on developing greener alternatives. nih.gov

One successful green approach employs L-proline as a catalyst and ethanol (B145695) as a solvent, offering a more sustainable route with good to high yields (60-80%). nih.govnih.govacs.org The reaction conditions can be fine-tuned to favor the production of p-hydroxycinnamic acid over byproducts such as the corresponding diacid or vinylphenol. acs.orgsci-hub.ru For instance, a study optimized conditions for ferulic acid (a derivative of p-hydroxycinnamic acid) synthesis from vanillin (B372448) and malonic acid using 1.1 equivalents of proline in ethanol at 40°C for 16 hours, achieving a 68% yield. nih.gov Another process using pyridine and aniline as catalysts in cyclohexane (B81311) reported yields as high as 93.6%. researchgate.net

Table 1: Comparison of Knoevenagel-Doebner Reaction Conditions for p-Hydroxycinnamic Acid Synthesis

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Hydroxybenzaldehyde, Malonic acid | Pyridine, Aniline / Cyclohexane | Reflux | 1 | 93.6 | researchgate.net |

| Vanillin, Malonic acid | L-Proline / Ethanol | 40 | 16 | 68 | nih.gov |

Wittig Olefination and Heck Coupling Reactions for Cinnamoyl Moiety Construction

The Wittig reaction provides a powerful method for forming the carbon-carbon double bond of the cinnamoyl moiety by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgnih.gov This reaction is widely used to convert aldehydes into alkenes and is tolerant of various functional groups. wikipedia.orgorganic-chemistry.org For the synthesis of p-coumaric acid, a green chemistry approach has been described involving the Wittig reaction between 4-hydroxybenzaldehyde (B117250) and ethoxymethylidenetriphenylphosphorane in 10% aqueous sodium hydroxide, which results in a 74% yield through a one-pot olefination-hydrolysis sequence. mdpi.com The stereochemistry of the resulting alkene can often be controlled, with unstabilized ylides typically yielding (Z)-alkenes and stabilized ylides favoring (E)-alkenes. organic-chemistry.org

The Heck coupling reaction, a palladium-catalyzed process, is another fundamental tool for C-C bond formation. wikipedia.orgyoutube.com It involves the reaction of an aryl or vinyl halide with an alkene in the presence of a base. wikipedia.orgjocpr.com This method is noted for its high trans selectivity. organic-chemistry.org While traditionally requiring high temperatures, advancements have led to milder reaction conditions. nih.gov For example, phosphine-free Heck reactions in water using a Pd(L-proline)2 complex under microwave irradiation have been shown to be efficient. organic-chemistry.org The reaction can be used to synthesize a variety of cinnamic acid derivatives from the corresponding aryl halides. jocpr.com

Palladium-Catalyzed C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. rhhz.net Palladium-catalyzed C-H functionalization allows for the direct formation of C-C or C-heteroatom bonds on a pre-existing molecular framework. rhhz.netyoutube.com This approach can be used to synthesize p-hydroxycinnamic acid derivatives by functionalizing phenolic starting materials. For instance, a recyclable silicon-containing template has been used to facilitate the Pd-catalyzed para C-H functionalization of phenol (B47542) and 2-methoxyphenol, converting them to p-coumaric acid and ferulic acid, respectively, in four steps with 47% yields for both. mdpi.com These reactions often employ directing groups to control the site of functionalization. rhhz.netnih.gov

Advancements in Green Chemistry Syntheses (e.g., solvent-free, microwave-assisted)

Green chemistry principles are increasingly being applied to the synthesis of p-hydroxycinnamic acid and its analogues to reduce waste, energy consumption, and the use of hazardous materials. mdpi.comresearchgate.net Microwave-assisted synthesis has emerged as a key technology in this area. nih.govfrontiersin.org

Microwave-assisted Knoevenagel-Doebner condensations have been developed to produce phenolic acids with high conversion (86–99%) and yields (85–97%) in significantly reduced reaction times. frontiersin.org For example, one method reports the synthesis of p-coumaric acid from 4-hydroxybenzaldehyde and malonic acid in 72% yield using potassium carbonate as a base and water as a solvent under microwave irradiation. mdpi.com Solvent-free approaches, often coupled with microwave heating, further enhance the green credentials of these syntheses. mdpi.commdpi.comoatext.com One such method for synthesizing p-coumaric, 4-methoxycinnamic, and 3,4-dimethoxycinnamic acids reported yields of 80%, 85%, and 92%, respectively, using polyphosphate ester as a catalyst under solvent-free microwave conditions. mdpi.com

Table 2: Green Synthesis Approaches for p-Coumaric Acid

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted Knoevenagel | 4-Hydroxybenzaldehyde, Malonic acid | K2CO3, Water | 72 | mdpi.com |

| Solvent-free Microwave | 4-Hydroxybenzaldehyde, Malonic acid | Polyphosphate ester | 80 | mdpi.com |

| Microwave-assisted Knoevenagel-Doebner | p-Hydroxybenzaldehydes, Malonic acid | DMF, 120°C, 20 min | 85-97 | frontiersin.org |

Biotechnological and Enzymatic Production Routes

As an alternative to chemical synthesis, biotechnological production methods using engineered microorganisms are being developed to produce p-hydroxycinnamic acid from renewable feedstocks. nih.govfrontiersin.org These methods offer the potential for more sustainable and environmentally friendly production processes. researchgate.net

Microbial Biotransformation of Hydroxycinnamic Acids into Hydroxybenzoate Derivatives

The conversion of hydroxycinnamic acids, such as p-coumaric acid, into valuable hydroxybenzoate derivatives like p-hydroxybenzoic acid (pHBA) is a well-documented microbial process. This biotransformation typically involves a CoA-dependent, β-oxidative or non-β-oxidative pathway where the three-carbon side chain of the hydroxycinnamic acid is shortened, releasing acetyl-CoA and yielding the corresponding benzoic acid derivative. umn.eduacademicjournals.org

Several microorganisms have been identified for their capacity to metabolize p-coumaric acid to pHBA. The white-rot fungus Schizophyllum commune has demonstrated the ability to convert p-coumaric acid into pHBA, accumulating up to 2.5 mg/L in culture, with p-hydroxybenzaldehyde identified as a transient intermediate. academicjournals.org Similarly, Pycnoporus cinnabarinus can transform p-coumaric acid into p-hydroxybenzaldehyde and subsequently into pHBA. nih.gov Other fungi, including Curvularia lunata and strains of Aspergillus niger, are also known to degrade p-coumaric acid, leading to the formation of pHBA. nih.govnih.gov

The bacterium Streptomyces caeruleus MTCC 6638 can utilize p-coumaric acid as its sole carbon source, leading to the co-production of caffeic acid and pHBA. nih.gov The yeast Yarrowia lipolytica is also capable of converting p-coumaric acid to 4-hydroxybenzoic acid. researchgate.net A key pathway in bacteria like Burkholderia glumae involves a CoA-dependent non-β-oxidation route that shortens the acrylic acid side chain to produce p-hydroxybenzaldehyde, which is then oxidized to pHBA. umn.edu

Table 1: Microbial Biotransformation of p-Coumaric Acid to p-Hydroxybenzoic Acid

| Microorganism | Pathway Type | Key Intermediates | Reference |

|---|---|---|---|

| Burkholderia glumae BGR1 | CoA-dependent non-β-oxidation | p-Hydroxycinnamoyl-CoA, p-Hydroxybenzaldehyde | umn.edu |

| Schizophyllum commune | Oxidative side-chain cleavage | p-Hydroxybenzaldehyde | academicjournals.org |

| Pycnoporus cinnabarinus | Oxidative side-chain degradation | p-Hydroxybenzoic acid, p-Hydroxybenzaldehyde | nih.gov |

| Curvularia lunata | Metabolic degradation | p-Hydroxybenzoic acid | nih.gov |

| Streptomyces caeruleus | Catabolic pathway | Caffeic acid, p-Hydroxybenzoic acid | nih.gov |

| Yarrowia lipolytica | Metabolic degradation | p-Hydroxybenzoic acid | researchgate.net |

Strain Engineering and Process Intensification for Enhanced Yields

To improve the efficiency of microbial production of hydroxybenzoates from hydroxycinnamic acids, significant efforts have been made in metabolic engineering and process optimization. These strategies aim to channel metabolic flux towards the desired product and overcome limitations such as product toxicity or pathway bottlenecks.

A prime example is the engineering of Burkholderia glumae BGR1 for enhanced pHBA production from p-coumaric acid. umn.edunih.gov The wild-type strain efficiently metabolizes p-coumaric acid but does not accumulate significant amounts of pHBA. A key strategy involved deleting two genes (phb3h and bcl) responsible for the degradation of pHBA via the β-ketoadipate pathway. This modification resulted in a mutant strain (BGR1_PB4) that achieved a 95% molar conversion of 10 mM p-coumaric acid to pHBA. umn.eduresearchgate.net To overcome the rate-limiting step, the gene encoding p-hydroxycinnamoyl-CoA synthetase II (phcs II) was overexpressed. The resulting engineered strain achieved a near-quantitative conversion (99%) of 20 mM p-coumaric acid into pHBA, representing a significant increase in yield. umn.edu

Process intensification strategies are also crucial for achieving high titers and productivity. For the engineered B. glumae, a packed bed reactor with immobilized cells was utilized, which allowed for continuous production of pHBA for over 134 hours with a productivity of 9.27 mg/L/h. umn.edu Fed-batch fermentation is another common strategy to increase product concentration by carefully controlling substrate feeding. This has been successfully applied to engineered Pseudomonas putida and Corynebacterium glutamicum strains for the production of pHBA from glucose, achieving titers as high as 1.73 g/L and 12 g/L, respectively, demonstrating the potential for high-level production through combined strain engineering and process control. semanticscholar.orgnih.govnih.gov The use of in-situ product recovery, such as extractive fermentation with oleyl alcohol, has been shown to increase production rates of p-coumaric acid in engineered Saccharomyces cerevisiae by alleviating product toxicity and feedback inhibition. nih.gov

Table 2: Strain Engineering Strategies for Enhanced Hydroxybenzoate Production

| Organism | Engineering Strategy | Key Genes Modified | Outcome | Reference |

|---|---|---|---|---|

| Burkholderia glumae BGR1 | Block pHBA degradation | Deletion of phb3h and bcl | 95% conversion of 10 mM p-coumaric acid | umn.eduresearchgate.net |

| Burkholderia glumae BGR1 | Overcome rate-limiting step | Overexpression of phcs II | 99% conversion of 20 mM p-coumaric acid | umn.edu |

| Pseudomonas putida KT2440 | Block competing pathways | Deletion of pobA, pheA, trpE | Increased pHBA production from glucose | nih.gov |

| Pseudomonas putida KT2440 | Enhance precursor supply | Overexpression of feedback-resistant aroG | 1.73 g/L pHBA in fed-batch fermentation | nih.gov |

| Corynebacterium glutamicum | Augment shikimate pathway | Overexpression of pathway genes | 12 g/L 4-HBA from glucose | semanticscholar.orgnih.gov |

Directed Derivatization Strategies

Esterification of P-Hydroxycinnamic Acids with Alcohols and Amino Acid Esters

The carboxylic acid moiety of p-hydroxycinnamic acid is a prime target for derivatization through esterification, yielding compounds with potentially altered physicochemical properties. This can be achieved through both chemical and enzymatic methods.

Enzymatic esterification using lipases is a common and green approach. Lipases, such as the immobilized lipase (B570770) from Candida antarctica (Novozym 435), can effectively catalyze the esterification of p-coumaric acid with various alcohols, including long-chain fatty alcohols like oleyl alcohol and medium-chain alcohols like 1-octanol, often in organic solvents or solvent-free systems. google.comresearchgate.net The reaction rate can be influenced by the structure of the alcohol and the presence of the phenolic hydroxyl group on the cinnamic acid, which can sometimes have an inhibitory effect on the lipase. researchgate.net

Chemical synthesis of p-hydroxycinnamic acid esters, particularly with sensitive functional groups like those in amino acids, often requires a multi-step approach. A general method involves: 1) Protection of the phenolic hydroxyl group, commonly through acetylation, to prevent side reactions. 2) Activation of the carboxylic acid, for instance, by converting it to an acid chloride. 3) Reaction of the activated acid with the desired alcohol or amino acid ester. 4) Deprotection of the phenolic hydroxyl group to yield the final product. ukm.my For the synthesis of hydroxycinnamoyl-amino acid esters, coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) are frequently used to facilitate the condensation reaction between the hydroxycinnamic acid and the amino acid methyl ester in a solvent like pyridine. nih.gov

Table 3: Examples of p-Hydroxycinnamic Acid Esterification

| Alcohol/Amino Acid Ester | Method | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Oleyl alcohol, Lauryl alcohol | Enzymatic Esterification | Lipase | Fatty acid ester | google.com |

| 1-Octanol | Enzymatic Esterification | Candida antarctica lipase | Alkyl ester | researchgate.net |

| Phenethyl alcohol | Chemical Synthesis | Acetylation, Chlorination, Deacetylation | Phenethyl p-coumarate | ukm.my |

| Amino acid methyl esters | Chemical Synthesis | DCC, Pyridine | Hydroxycinnamoyl amino acid ester | nih.gov |

Formation of Hydroxycinnamic Acid Amides with Biogenic Amines

Amide derivatives of p-hydroxycinnamic acid, formed by coupling with biogenic amines, represent a significant class of natural and synthetic compounds. These amides, often called hydroxycinnamic acid amides (HCAAs), are synthesized by reacting the carboxylic acid of p-hydroxycinnamic acid with amines such as tyramine (B21549), serotonin (B10506), tryptamine, and agmatine. mdpi.comnih.gov

Chemical synthesis of these amides typically involves the activation of the carboxylic acid group of p-hydroxycinnamic acid. A common method uses coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like dimethylformamide (DMF). jst.go.jp Another established protocol employs N,N′-dicyclohexylcarbodiimide (DCC) in aqueous acetone, providing a straightforward one-pot synthesis for a variety of HCAAs. mdpi.com For example, N-phenethyl-p-coumaramide has been synthesized via a four-step process involving protection of the phenol, chlorination of the acid, amidation with phenethylamine, and subsequent deprotection. ukm.my

Biosynthetic routes have also been developed in engineered microorganisms. The production of N-(p-coumaroyl) tyramine has been achieved in E. coli by introducing genes for tyrosine ammonia (B1221849) lyase (TAL) to produce p-coumaric acid, tyrosine decarboxylase (TDC) to produce tyramine, and 4-coumaroyl-CoA ligase (4CL) and tyramine N-hydroxycinnamoyl transferase (THT) to couple the two precursors. researchgate.netnsf.gov Similarly, transgenic rice expressing a pepper serotonin N-(hydroxycinnamoyl)transferase (SHT) has been shown to produce N-(p-coumaroyl) serotonin when fed with the appropriate precursors. nih.govmdpi.com

Table 4: Synthesis of p-Hydroxycinnamic Acid Amides with Biogenic Amines

| Biogenic Amine | Synthesis Method | Key Reagents/Enzymes | Product Example | Reference |

|---|---|---|---|---|

| Serotonin, Dopamine, Tyramine | Chemical Synthesis | EDC, HOBt | N-(p-Coumaroyl) tyramine | jst.go.jp |

| Serotonin, Tyramine, Tryptamine | Chemical Synthesis | DCC, NaHCO3 | N-(p-Coumaroyl) serotonin | mdpi.com |

| Tyramine | Biosynthesis (E. coli) | TAL, TDC, 4CL, THT | N-(p-Coumaroyl) tyramine | researchgate.net |

| Serotonin | Biosynthesis (Transgenic Rice) | SHT (Serotonin N-hydroxycinnamoyl transferase) | N-(p-Coumaroyl) serotonin | nih.gov |

| Phenethylamine | Chemical Synthesis | Acetylation, Chlorination, Deacetylation | N-Phenethyl-p-coumaramide | ukm.my |

Structure Activity Relationship Sar Studies of P Hydroxycinnamic Acid Derivatives

Influence of Substituents on the Aromatic Ring

The phenolic ring of p-hydroxycinnamic acid is a primary site for structural modifications that significantly modulate its bioactivity. The number, position, and nature of substituents on this ring dictate the compound's antioxidant capacity and its ability to interact with biological targets.

The quantity and placement of hydroxyl (-OH) groups on the aromatic ring are paramount to the antioxidant activity of hydroxycinnamic acids. nih.govresearchgate.net Generally, an increase in the number of hydroxyl groups correlates with enhanced free radical scavenging ability, up to a certain point. nih.gov

Antioxidant Activity: Dihydroxy derivatives consistently demonstrate superior antioxidant activity compared to their monohydroxy counterparts. core.ac.uk For instance, caffeic acid, which possesses an ortho-dihydroxy (catechol) structure, is a more potent antioxidant than p-coumaric acid. core.ac.uk This enhanced activity is attributed to the stability of the resulting phenoxyl radical, which can be delocalized over the two adjacent hydroxyl groups. Studies measuring antioxidant capacity through methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays have confirmed this trend. nih.gov

Synergistic Effects: The position of the hydroxyl group is also critical for other biological activities. For example, in studies on acute myeloid leukemia (AML) cells, a hydroxyl group at the para-position of the phenolic ring was found to be an essential structural requirement for hydroxycinnamic acid derivatives to synergize with carnosic acid in inducing cytotoxicity. nih.govnih.gov

Table 1: Effect of Hydroxyl Group Substitution on Antioxidant Activity

| Compound | Aromatic Ring Substituents | Relative Antioxidant Activity |

|---|---|---|

| p-Coumaric acid | 4-hydroxy | Baseline |

| Caffeic acid | 3,4-dihydroxy | Higher than p-Coumaric acid core.ac.uk |

| 3,4-Dihydroxyphenylacetic acid | 3,4-dihydroxy | Higher than corresponding monohydroxy derivatives nih.gov |

The introduction of methoxy (B1213986) (-OCH₃) groups, which are electron-donating, also significantly influences the biological profile of hydroxycinnamic acids.

Antiradical and Antioxidant Activity: The degree of methoxylation plays a critical role in antiradical activity. researchgate.net Ferulic acid (4-hydroxy-3-methoxycinnamic acid) and sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) are two of the most common and active p-hydroxycinnamic acid derivatives. Generally, the presence of a methoxy group ortho to the phenolic hydroxyl group enhances antioxidant activity. nih.gov For saturated ester derivatives of p-hydroxycinnamic acids, a higher degree of methoxylation was found to correlate with higher antiradical activity. researchgate.net Sinapic acid, with two methoxy groups, often shows greater activity than ferulic acid, which has one. nih.gov This is because electron-donating groups can increase the stability of the phenoxyl radical formed during the antioxidant process. nih.gov

Influence on Redox Potential: The introduction of a second methoxy group, as in sinapic acid, results in a decrease in the redox potential relative to ferulic acid, which is associated with an increase in antioxidant activity. nih.gov However, the introduction of electron-withdrawing groups, such as halogens, in a position ortho to a hydroxyl group does not appear to significantly influence the redox potential or antioxidant activity. nih.gov

Table 2: Influence of Methoxy Group Substitution on Antioxidant Activity

| Compound | Aromatic Ring Substituents | Key Finding | Citation |

|---|---|---|---|

| p-Coumaric acid | 4-hydroxy | Baseline activity | |

| Ferulic acid | 4-hydroxy, 3-methoxy | Enhanced activity compared to p-coumaric acid | nih.gov |

| Sinapic acid | 4-hydroxy, 3,5-dimethoxy | Increased activity relative to ferulic acid | researchgate.netnih.gov |

Significance of the Carbon C7–C8 Double Bond in the Side Chain

The propenoic acid side chain, specifically the C7–C8 double bond (α,β-unsaturation), is a defining feature of hydroxycinnamic acids and is vital for many of their biological functions. core.ac.uknih.gov

Antioxidant and Anticancer Synergy: This unsaturated bond is crucial for the molecule's ability to act as a potent antioxidant. core.ac.uk The double bond participates in resonance stabilization of the phenoxyl radical, which enhances its radical scavenging capacity. Furthermore, this structural feature was identified as a major requirement for the synergistic cooperation between hydroxycinnamic acid derivatives and calcitriol (B1668218) in enhancing the differentiation of AML cells. nih.govnih.gov It was also a critical element for synergy with carnosic acid. nih.govresearchgate.net

Effects of Modifications to the Carboxylic Acid Functionality

The carboxylic acid group is another key site for structural modification, primarily through esterification and amidation. These changes can profoundly affect the molecule's physicochemical properties, such as lipophilicity and its ability to interact with biological membranes and receptors, thereby altering its bioactivity.

Esterification of the carboxylic acid group has been shown to modulate the biological properties of hydroxycinnamic acids, with the effect being dependent on both the parent acid and the esterifying alcohol. core.ac.uk

Enhanced Biological Activity: In some cases, ester derivatives exhibit stronger biological activity than the parent free acids. For example, certain ester derivatives of caffeic acid demonstrated more potent antioxidant activity than caffeic acid itself in specific assays. core.ac.uk

Requirement for Synergistic Effects: In studies on AML, methyl esterification of the carboxyl group was found to be a critical structural requirement for the synergistic cytotoxicity observed between hydroxycinnamic acid derivatives and carnosic acid. nih.govnih.govresearchgate.net Methyl-4-hydroxycinnamate and methyl ferulate were the only derivatives in the tested series capable of this synergy, underscoring the importance of this specific modification. nih.govresearchgate.net

Lipophilicity: The introduction of an alkyl ester side chain can increase the lipophilicity of the compound, which may be advantageous for developing antioxidants intended for use in lipid-rich environments. researchgate.net However, this modification can sometimes lead to a decrease in antioxidant activity compared to the free acid. nih.gov

The formation of amides by conjugating hydroxycinnamic acids with polyamines or amino acids results in hydroxycinnamic acid amides (HCAAs), a class of compounds with distinct biological profiles. nih.govnih.govnih.gov

Neuroreceptor Inhibition: Synthetic amides of p-coumaric acid with various polyamines have been shown to be inhibitory at glutamate-dependent neuroreceptors. nih.gov For instance, N(1)-Coumaroyl spermine (B22157) demonstrated inhibitory activity with an IC₅₀ value of 38 nM against the mammalian NR1/NR2B receptor. nih.gov

Antioxidant Activity: The antioxidant potential of the parent hydroxycinnamic acid is often retained or even enhanced in its amide form. Comparative studies have shown that caffeic acid amides possess superior antioxidant activity to the corresponding p-coumaric acid amides, reinforcing the importance of the catechol moiety on the aromatic ring. core.ac.uk

Antimicrobial and Plant Defense Roles: HCAAs are naturally occurring compounds in plants that play a role in defense against pathogens by strengthening cell walls and exhibiting direct antimicrobial activity. nih.govnih.gov

Table 3: Biological Activity of Select p-Hydroxycinnamic Acid Amides

| Compound | Modification | Biological Target/Activity | Finding | Citation |

|---|---|---|---|---|

| N(1)-Coumaroyl spermidine | Amidation with spermidine | Insect feeding trials | No notable toxicity | nih.gov |

| N(1)-Coumaroyl spermine | Amidation with spermine | Mammalian NR1/NR2B receptor | IC₅₀ of 38 nM | nih.gov |

| Caffeic acid amides | Amidation | Antioxidant assays (DPPH) | Superior activity to p-coumaric amides | core.ac.uk |

Stereochemical Considerations and Isomeric Activity Profiles (e.g., trans-isomers)

The spatial arrangement of atoms within a molecule, or its stereochemistry, can significantly influence its biological activity. In the case of p-hydroxycinnamic acid and its derivatives, the presence of a carbon-carbon double bond in the propenoic acid side chain gives rise to cis-trans (or E/Z) isomerism. The trans-isomer is generally the more stable and common form found in nature nih.gov. However, research indicates that the stereochemical configuration is a critical determinant of the biological efficacy of these compounds, with different isomers exhibiting distinct activity profiles.

Detailed Research Findings

While specific comparative studies on the isomeric activity of p-hydroxycinnamic acid benzoate (B1203000) are limited, research on closely related p-coumaric acid and its esters provides significant insights into the potential role of stereochemistry.

A notable finding comes from a patent describing the anti-inflammatory and anti-capillary-fragility properties of cis-p-coumaric acid. The patent asserts that the cis-isomer possesses substantial activity in these areas, while the trans-isomer is described as "practically inactive in comparison" google.com. This suggests a strong stereospecific requirement for the biological target responsible for these effects. Clinical results mentioned in the patent indicated that topical application of cis-p-coumaric acid was effective in a high percentage of dermatological disorder cases treated google.com.

Further supporting the significance of stereoisomerism, a study on cinnamic acid derivatives revealed that cis-cinnamic acid demonstrated significantly more potent activity against Mycobacterium tuberculosis than its trans-counterpart. The minimum bactericidal concentration (MBC) for the cis-isomer was 2.5 µg/mL, whereas for the trans-isomer it was 300 µg/mL, indicating a substantial difference in antibacterial potency based on the geometric configuration nih.gov.

In the context of antioxidant activity, a study on eicosanyl-p-coumarate, a long-chain alkyl ester of p-coumaric acid, identified the cis-isomer as having moderate free radical scavenging ability researchgate.netantiox.org. This finding further illustrates that the cis configuration is compatible with biological activity.

Conversely, some studies on acylated anthocyanins have shown that the trans-isomers of coumaric acid can contribute to improved color retention over time, suggesting a role in stability, while cis-isomers may lead to a more significant color expression initially mdpi.com. This highlights that the "activity" of an isomer can be context-dependent and related to its specific function and interaction with other molecules.

While the direct comparative bioactivity of cis- and trans-p-hydroxycinnamic acid benzoate is not extensively documented in publicly available research, the existing data on related structures strongly indicate that stereochemistry is a pivotal factor in the structure-activity relationship of p-hydroxycinnamic acid derivatives. The pronounced activity of the cis-isomers of p-coumaric acid and cinnamic acid in specific assays suggests that similar stereochemical preferences may exist for the biological targets of their derivatives, including the benzoate ester.

Interactive Data Tables

Table 1: Comparative Antibacterial Activity of Cinnamic Acid Isomers against Mycobacterium tuberculosis

| Compound | Isomer | Minimum Bactericidal Concentration (MBC) (µg/mL) | Source |

| Cinnamic Acid | cis | 2.5 | nih.gov |

| Cinnamic Acid | trans | 300 | nih.gov |

Table 2: Reported Biological Activity of p-Coumaric Acid Isomers

| Compound | Isomer | Reported Biological Activity | Source |

| p-Coumaric Acid | cis | Anti-inflammatory, Anti-capillary-fragility | google.com |

| p-Coumaric Acid | trans | Practically inactive (in comparison to cis for anti-inflammatory/anti-capillary-fragility) | google.com |

| Eicosanyl-p-coumarate | cis | Moderate antioxidant (free radical scavenging) | researchgate.netantiox.org |

Advanced Analytical Methodologies for P Hydroxycinnamic Acid and Its Metabolites/derivatives

High-Performance Liquid Chromatography (HPLC)-Based Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of p-hydroxycinnamic acid derivatives due to its high resolution, sensitivity, and versatility. Coupled with various detectors, HPLC methods can be tailored for both quantitative and qualitative assessments.

Development and Validation of HPLC-UV/DAD Methods for Quantification

The development of robust HPLC methods coupled with Ultraviolet (UV) or Diode Array Detectors (DAD) is crucial for the accurate quantification of p-hydroxycinnamic acid, benzoate (B1203000). These methods are typically based on reversed-phase chromatography, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For instance, a typical HPLC-DAD method for hydroxycinnamic acids might exhibit a wide linear range with a high coefficient of determination (r²) approaching 1.000, indicating excellent linearity between concentration and detector response. researchgate.netresearchgate.net The sensitivity of these methods is demonstrated by low LOD and LOQ values, often in the µg/mL range. rsc.orgjocpr.com Precision is assessed through intra-day and inter-day variability, with relative standard deviations (RSD) of less than 2% being indicative of a precise method. researchgate.net Accuracy is determined by recovery studies, with high recovery rates (e.g., 97-108%) demonstrating the method's ability to accurately measure the analyte in a given matrix. researchgate.net

A gradient elution is often employed to achieve optimal separation of various phenolic compounds within a single run. The mobile phase typically consists of an aqueous component, often acidified with acetic or formic acid to improve peak shape and resolution, and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netrsc.org Detection is commonly performed at the maximum absorption wavelength (λmax) of the analyte, which for hydroxycinnamic acid derivatives is typically in the range of 280-330 nm. researchgate.netepa.gov

Table 1: Typical Validation Parameters for HPLC-UV/DAD Methods for Hydroxycinnamic Acid Derivatives

| Parameter | Typical Value | Reference |

| Linearity (r²) | ≥ 0.997 | rsc.orgjocpr.com |

| Limit of Detection (LOD) | 0.21–5.46 × 10⁻³ µg/mL | researchgate.netrsc.org |

| Limit of Quantification (LOQ) | 0.48–16.54 × 10⁻³ µg/mL | researchgate.netrsc.org |

| Accuracy (Recovery %) | 97.55–108.49% | researchgate.net |

| Precision (RSD %) | ≤ 2% | researchgate.net |

Application in Complex Plant Extracts and Biological Samples

HPLC-UV/DAD methods are extensively applied to quantify p-hydroxycinnamic acid, benzoate and its derivatives in complex matrices such as plant extracts and biological samples. The robustness of these methods allows for the determination of these compounds in various plant species. mdpi.commdpi.commdpi.comnih.gov For example, studies have successfully quantified hydroxycinnamic acid derivatives in the leaves of Ligustrum robustum and the herb of Aster novi-belgii. researchgate.netrsc.orgjocpr.com

The sample preparation for such analyses is a critical step to remove interfering substances and enrich the analyte of interest. This may involve solvent extraction, followed by solid-phase extraction (SPE) to clean up the sample before injection into the HPLC system. vu.edu.au The choice of extraction solvent and SPE sorbent is crucial for achieving high recovery and minimizing matrix effects.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) offers a high-resolution alternative to HPLC for the analysis of volatile and thermally stable compounds. However, this compound, due to its polarity and low volatility, requires a derivatization step prior to GC analysis. Derivatization serves to increase the volatility and thermal stability of the analyte, making it amenable to GC separation. researchgate.net

Common derivatization strategies for phenolic acids include silylation, alkylation, and acylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic hydroxyl and carboxyl groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. Alkylation, such as methylation, can also be employed. These derivatization reactions yield less polar and more volatile derivatives suitable for GC analysis. researchgate.netpsu.edu

GC analysis is typically performed on a capillary column with a non-polar or medium-polar stationary phase. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection and quantification. psu.eduscielo.br While GC methods can provide excellent separation, the need for derivatization adds an extra step to the sample preparation process, which can be a source of error if not carefully controlled. researchgate.net

Spectrophotometric Assay Development for Specific Reactions (e.g., decarboxylation)

UV-Vis spectrophotometry provides a rapid and cost-effective means to monitor specific reactions involving this compound, such as decarboxylation. The principle of this assay is based on the change in the UV-Vis absorption spectrum of the molecule upon chemical transformation. mdpi.com

For instance, the enzymatic decarboxylation of hydroxycinnamic acids to their corresponding vinylphenols results in a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorbance (λmax). mdpi.com This spectral shift can be monitored over time to determine the reaction rate and efficiency. A high-throughput spectrophotometric method can be developed using a microplate reader, allowing for the rapid screening of multiple samples. mdpi.com

While spectrophotometric assays are simple and fast, they may lack the selectivity of chromatographic methods, especially in complex mixtures where other compounds may absorb at similar wavelengths. vedomostincesmp.ru Therefore, these assays are often used for monitoring specific, well-defined reactions rather than for the quantification of the analyte in complex samples without prior separation.

Mass Spectrometry (MS) for Identification, Confirmation, and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of an analyte. When coupled with a separation technique like HPLC or GC, it offers unparalleled selectivity and sensitivity for the analysis of this compound. nih.govmdpi.comekb.eg

In HPLC-MS, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules like p-hydroxycinnamic acid esters. vu.edu.aunih.govnih.gov The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound or in tandem MS (MS/MS) mode for structural elucidation and confirmation. In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic fragmentation pattern (product ions), which serves as a molecular fingerprint for the compound. vu.edu.aud-nb.info For example, the fragmentation of hydroxycinnamic acid derivatives often involves the loss of the ester group and decarboxylation. d-nb.info

GC-MS combines the high separation power of GC with the sensitive and selective detection of MS. Electron ionization (EI) is a common ionization technique used in GC-MS, which produces a characteristic fragmentation pattern that can be compared to spectral libraries for compound identification. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. ¹H NMR and ¹³C NMR are the most common NMR techniques used for this purpose. organicchemistrydata.org

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of both the p-hydroxycinnamoyl and the benzoate moieties, as well as the vinylic protons of the cinnamic acid backbone. hmdb.cachemicalbook.comchemicalbook.com The chemical shifts and coupling constants of these protons provide valuable information for confirming the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. researchgate.net The chemical shifts of the carbonyl carbon of the ester group and the aromatic carbons are particularly informative for structural confirmation. researchgate.netucalgary.ca

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further elucidate the complete structure by establishing correlations between protons and carbons in the molecule.

Ecological Roles and Environmental Interactions of P Hydroxycinnamic Acids

Structural Integration into Plant Cell Walls and Contribution to Plant Architecture

The integration process involves the formation of ester bonds between the carboxylic acid group of the hydroxycinnamic acid and the hydroxyl groups of cell wall polymers. nih.gov This linkage is facilitated by enzymes known as BAHD acyltransferases. nih.govfrontiersin.org Once incorporated, these phenolic acids can undergo oxidative coupling reactions, a process often mediated by peroxidases. researchgate.net This cross-linking creates a complex, three-dimensional network within the cell wall.

This network of cross-linked polysaccharides and lignin (B12514952) provides mechanical strength and rigidity to the plant, which is essential for maintaining its shape and standing upright. researchgate.netresearchgate.net The extent and nature of this cross-linking can influence the digestibility of the plant biomass, as it can limit the access of enzymes to the cell wall polysaccharides. researchgate.net Ferulic acid, in particular, has a high propensity to form these cross-links, which has significant implications for the properties of the cell wall. nih.govfrontiersin.org

The table below summarizes the key p-hydroxycinnamic acids involved in plant cell wall structure.

| p-Hydroxycinnamic Acid | Key Role in Plant Cell Wall |

| p-Coumaric acid | Esterified to lignin and polysaccharides, precursor to other phenolic compounds. nih.govfrontiersin.orgbenthamscience.com |

| Ferulic acid | A major cross-linking agent, forming dehydrodimers that link polysaccharide chains. researchgate.netnih.govfrontiersin.org |

| Sinapic acid | Implicated in cross-linking reactions, similar to ferulic acid. researchgate.net |

Release into the Environment and Impact on Microbial Communities

P-hydroxycinnamic acids are released into the soil environment through processes such as root exudation and the decomposition of plant litter. Once in the soil, they play a significant role in shaping the composition and activity of microbial communities.

Influence on Phytobacteria Metabolism and Extracellular Vesicle Production

The presence of p-hydroxycinnamic acids in the soil can influence the metabolism of phytobacteria. These compounds can serve as signaling molecules, affecting gene expression and various metabolic pathways in bacteria. Some bacteria have evolved specific mechanisms to sense and respond to these phenolic compounds, which can influence processes such as biofilm formation and virulence.

Furthermore, exposure to p-hydroxycinnamic acids can impact the production of extracellular vesicles by phytobacteria. These vesicles are involved in intercellular communication, nutrient acquisition, and stress responses. Changes in their production can, therefore, have cascading effects on the interactions between bacteria and plants.

Utilization as Carbon Sources by Soil Bacteria (e.g., Rhodococcus jostii, Pseudomonas putida)

Many soil bacteria have the metabolic capability to utilize p-hydroxycinnamic acids as a source of carbon and energy. nih.gov Organisms such as Rhodococcus jostii and Pseudomonas putida are known to degrade these aromatic compounds through various catabolic pathways.

The degradation of p-hydroxycinnamic acids by these bacteria is a key step in the carbon cycle, contributing to the breakdown of complex plant-derived organic matter and the recycling of nutrients in the soil. The ability to utilize these compounds provides a competitive advantage to these microbes in the rhizosphere, the soil region directly influenced by root secretions.

Mediation of Plant-Environment Interactions, including Defense Mechanisms

P-hydroxycinnamic acids are crucial mediators of the interactions between plants and their environment, particularly in defense against a variety of biotic and abiotic stresses. nih.gov

When plants are subjected to stresses such as pathogen attack, herbivory, or adverse environmental conditions like high UV radiation, they often increase the synthesis and accumulation of p-hydroxycinnamic acids. researchgate.netnih.gov These compounds contribute to defense in several ways:

Direct antimicrobial and anti-herbivore activity: P-hydroxycinnamic acids and their derivatives can be toxic or deterrent to a range of pathogens and herbivores. nih.gov

Strengthening of physical barriers: Upon pathogen attack, plants can reinforce their cell walls by increasing the cross-linking of p-hydroxycinnamic acids, making it more difficult for pathogens to penetrate the plant tissue. researchgate.net

Signaling molecules: These compounds can act as signaling molecules within the plant, activating a broader defense response. They can also be released into the environment to signal to neighboring plants or to influence the soil microbiome in a way that is beneficial to the plant. nih.gov

The table below outlines the defensive roles of common p-hydroxycinnamic acids.

| p-Hydroxycinnamic Acid | Defense Mechanism |

| Ferulic acid | Reinforces cell walls through cross-linking, exhibits antioxidant properties. mdpi.comnih.gov |

| p-Coumaric acid | Acts as a precursor to other defense compounds, shows antimicrobial properties. benthamscience.comresearchgate.netwikipedia.org |

| Caffeic acid | Possesses strong antioxidant and antimicrobial activities. nih.gov |

Future Research Directions and Translational Opportunities in P Hydroxycinnamic Acid and Benzoate Derivative Science

Advances in Sustainable Production for Industrial Applications

The transition from laboratory-scale synthesis to industrial-scale production requires a focus on sustainable and economically viable methods. Current research trajectories are aimed at optimizing biological systems and developing novel green chemistry approaches to meet the growing demand for these versatile compounds. researchnester.com

Optimization of Biotechnological Platforms for High-Titer Production

The heterologous production of p-hydroxycinnamic acids in microbial hosts is a promising and sustainable alternative to chemical synthesis or plant extraction. nih.gov Engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae are leading candidates, as they can de novo produce these compounds from simple sugars via the shikimate pathway. nih.gov Future research will focus on overcoming current limitations to achieve industrially relevant titers.

Key research objectives include:

Metabolic Engineering: Advanced strategies will be employed to enhance the carbon flow from central metabolism toward the biosynthesis of aromatic amino acids, which are the precursors to p-hydroxycinnamic acids. frontiersin.org This involves expressing feedback-insensitive enzyme variants and modifying central carbon metabolism to increase the availability of precursors like phosphoenolpyruvate (B93156) and erythrose-4-phosphate. frontiersin.org

Host Strain Optimization: Developing robust microbial chassis is critical. Research is expanding beyond traditional hosts to yeasts like Kluyveromyces marxianus, which possesses physiological traits attractive for biotechnology applications. nih.gov Future work will involve optimizing these strains to handle the metabolic burden of heterologous pathways and tolerate the toxicity of high product concentrations. frontiersin.orgnih.gov

Process Engineering: Machine learning and Design-Build-Test-Learn (DBTL) cycles are emerging as powerful tools to accelerate the optimization of production strains and fermentation conditions. nih.govacs.orgwur.nl This data-driven approach allows for the rapid identification of optimal genetic modifications and process parameters, leading to significant improvements in yield. nih.govacs.org For instance, a recent study using ML-guided DBTL cycles increased p-coumaric acid production by 68% in just two cycles. nih.gov

| Microbial Host | Key Engineering Strategy | Reported Titer/Yield | Future Research Focus | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | ML-guided DBTL cycles, pathway optimization | 0.52 g/L p-coumaric acid | Systematic generation of more efficient strains, scaling up production | acs.org |

| Escherichia coli | Expression of feedback-insensitive enzymes, precursor pathway engineering | 156.09 µM p-coumaric acid | Improving intracellular NADPH availability, overcoming product toxicity | nih.gov |

| Kluyveromyces marxianus | Overexpression of phenylalanine pathway enzymes, nitrogen source optimization | 48 mg/g glucose p-coumaric acid | Resolving redox balance challenges for industrial performance | nih.gov |

| Pseudomonas putida | Deregulation of the shikimate pathway, engineering feedback-resistant enzymes | Projected 55-92 mM p-coumaric acid | Stable chromosomal overexpression to enhance tyrosine flux | researchgate.net |

Novel Green Chemistry Strategies for Efficient Synthesis

Alongside biotechnology, green chemistry offers sustainable routes for synthesizing p-hydroxycinnamic acid derivatives. The focus is on replacing hazardous reagents and solvents with environmentally benign alternatives, improving energy efficiency, and simplifying purification processes. nih.govresearchgate.net

Future directions in this area include:

Advanced Catalysis: Research is moving towards the use of novel catalysts that are efficient and recyclable. This includes solid acid catalysts like Amberlite IR-15 for esterification reactions and heterogeneous photocatalysts that can drive reactions using visible light. digitellinc.comresearchgate.net The development of biocatalytic cascades, where multiple enzymatic steps are performed in a one-pot reaction, is also a key area of interest for producing complex derivatives. rsc.org

Eco-Friendly Solvents and Conditions: A major goal is to eliminate the use of toxic organic solvents like pyridine (B92270). nih.gov Strategies include using water as a solvent, employing solvent-free reaction conditions, or using greener alternatives derived from waste streams like buttermilk. nih.govmdpi.com Ultrasound and microwave irradiation are also being explored to accelerate reactions and improve yields under milder conditions. researchgate.netmdpi.com

| Strategy | Description | Key Advantage | Future Research Focus | Reference |

|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | Using L-proline as a catalyst and ethanol (B145695) as a solvent instead of traditional pyridine and aniline (B41778). | Avoids toxic reagents, uses bio-friendly components. | Expanding the scope to a wider range of derivatives. | nih.gov |

| Wittig Reaction in Water | One-pot olefination-hydrolysis sequence using aqueous sodium hydroxide. | Eliminates organic solvents, simplifies the process. | Optimizing for higher yields and broader substrate compatibility. | mdpi.com |

| Solid Acid Catalysis | Using recyclable catalysts like Amberlite IR-15 for esterification. | Catalyst is reusable, reducing waste and cost. | Developing more robust catalysts with higher activity and stability. | digitellinc.com |

| Solvent-Free Reactions | Performing reactions under solvent-free conditions using environmentally benign amines. | Reduces environmental impact and simplifies product purification. | Adapting more reaction types to solvent-free conditions. | mdpi.com |

Comprehensive Elucidation of Metabolic Networks and Host-Microbiota Crosstalk

The biological effects of p-hydroxycinnamic acid and its derivatives are not solely dependent on the parent compound but are intricately linked to their metabolism within plants and biotransformation by the gut microbiota. Future research must unravel these complex networks to fully understand their physiological impact.

Deepening Understanding of Plant Biosynthetic Regulation under Diverse Conditions

Plants synthesize p-hydroxycinnamic acids as key components of their defense and structural systems. nih.gov While the core biosynthetic pathway starting from phenylalanine is known, the intricate regulation of this pathway, especially under environmental stress, remains largely to be explored. nih.govpeerj.com

Future research will focus on:

Stress-Induced Biosynthesis: Investigating how abiotic stressors like high salinity, drought, and UV radiation trigger the accumulation of specific p-hydroxycinnamic acid derivatives. nih.govgoogle.com This involves identifying the signaling molecules and transcription factors that regulate the expression of key biosynthetic enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). nih.govnih.gov

Metabolic Flux Analysis: Using multi-omics approaches to trace metabolic flow through the phenylpropanoid pathway under different conditions. plos.org This will help identify rate-limiting steps and metabolic bottlenecks, providing targets for engineering plants with enhanced production of desired compounds. plos.org

Subcellular Trafficking: Elucidating how these compounds are transported and localized within the plant cell, such as their incorporation into the cell wall, which is crucial for their function in plant defense and structure. nih.gov

Unraveling the Full Spectrum of Gut Microbiota Biotransformation Pathways and their Physiological Impact

Once ingested, p-hydroxycinnamic acids and their derivatives undergo extensive metabolism by the gut microbiota, which significantly alters their structure and bioactivity. nih.govnih.gov Many of the resulting metabolites and their systemic effects remain unknown. rsc.orgresearchgate.net

Key areas for future investigation include:

Mapping Metabolic Pathways: Identifying the specific microbial species and enzymes responsible for transforming these compounds. nih.gov This includes characterizing key reactions such as decarboxylation, hydrogenation, dehydroxylation, and demethylation that lead to a diverse array of smaller phenolic metabolites like 3-(4-hydroxyphenyl)propionic acid and benzoic acid. rsc.orgresearchgate.netmdpi.com

Physiological Impact of Metabolites: Moving beyond the parent compounds to study the biological activities of their microbial metabolites. nih.gov Research suggests these smaller molecules may be responsible for many of the health-promoting properties attributed to dietary polyphenols. nih.gov

Host-Microbiota Crosstalk: Investigating how these biotransformation processes influence the composition and function of the gut microbiota itself and how this, in turn, impacts host health. mdpi.comresearchgate.net This involves understanding how the metabolites signal back to the host, influencing pathways related to inflammation and metabolic regulation. researchgate.netresearchgate.net

| Parent Compound Class | Known Microbial Reaction | Resulting Metabolite(s) | Future Research Question | Reference |

|---|---|---|---|---|

| p-Coumaric Acid | Hydrogenation, Decarboxylation | 3-(4-hydroxyphenyl)propionic acid, 4-vinylphenol | What is the full range of microbial species capable of these transformations? | rsc.orgresearchgate.net |

| Caffeic Acid | Hydrogenation, Dehydroxylation | 3-hydroxyphenylpropionic acid (3-HPP) | What is the systemic bioavailability and bioactivity of 3-HPP? | nih.govmdpi.com |

| Ferulic Acid | Hydrogenation, Decarboxylation | 3-(4-hydroxy-3-methoxyphenyl)propionic acid | How does demethylation of metabolites impact their physiological function? | rsc.org |

| General HCAs | Ester Hydrolysis | Liberation of free HCAs from dietary fiber | Which specific microbial esterases are most efficient at releasing bound HCAs? | nih.gov |

| HCA Metabolites | β-oxidation | Benzoic Acid, Hippuric Acid | What is the impact of these terminal metabolites on host signaling pathways? | nih.govmdpi.com |

Structure-Guided Rational Design for Enhanced Biological Potency